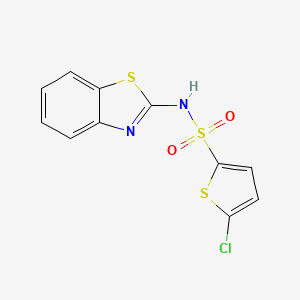![molecular formula C15H11ClF3NO2 B5776652 2-(2-chlorophenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B5776652.png)
2-(2-chlorophenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-chlorophenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide, also known as CP-96,345, is a synthetic compound that belongs to the class of benzamide derivatives. This compound has been extensively studied for its potential use in scientific research due to its unique chemical properties and mechanism of action.
Mécanisme D'action
2-(2-chlorophenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide acts as a selective antagonist of the dopamine D1 receptor. This receptor is primarily located in the brain and is involved in various physiological processes, including motor control, reward, and motivation. By blocking the activity of the dopamine D1 receptor, 2-(2-chlorophenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide can modulate the activity of the dopaminergic system and alter the release of dopamine in the brain.
Biochemical and Physiological Effects:
2-(2-chlorophenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide has been shown to have various biochemical and physiological effects. In animal studies, 2-(2-chlorophenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide has been shown to decrease the release of dopamine in the striatum and reduce the locomotor activity of animals. This compound has also been shown to have anxiolytic and antipsychotic effects, suggesting its potential use in the treatment of anxiety and psychosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(2-chlorophenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide is its high selectivity for the dopamine D1 receptor. This compound can effectively block the activity of this receptor without affecting other dopamine receptors. However, 2-(2-chlorophenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide has a relatively short half-life, which can limit its use in certain experiments. Additionally, the use of 2-(2-chlorophenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide in vivo can be challenging due to its poor solubility in water.
Orientations Futures
2-(2-chlorophenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide has shown great potential as a dopamine D1 receptor antagonist, and future research can explore its use in various physiological and pathological processes. One potential area of research is the use of 2-(2-chlorophenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide in the treatment of anxiety and psychosis. Additionally, the development of new analogs of 2-(2-chlorophenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide with improved pharmacokinetic properties can expand its use in scientific research. Finally, the use of 2-(2-chlorophenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide in combination with other compounds can provide new insights into the role of dopamine receptors in the brain.
Méthodes De Synthèse
2-(2-chlorophenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide can be synthesized using various methods, including the reaction of 2-chlorophenol with 4-(trifluoromethyl)aniline in the presence of acetic anhydride and pyridine. This reaction results in the formation of 2-(2-chlorophenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide as a white solid. The purity of the compound can be improved through recrystallization using a suitable solvent.
Applications De Recherche Scientifique
2-(2-chlorophenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide has been widely used in scientific research for its potential use as a dopamine D1 receptor antagonist. This compound has been shown to have a high affinity for the dopamine D1 receptor and can effectively block its activity. 2-(2-chlorophenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide has been used in various studies to investigate the role of dopamine D1 receptors in the brain and their involvement in various physiological and pathological processes.
Propriétés
IUPAC Name |
2-(2-chlorophenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClF3NO2/c16-12-3-1-2-4-13(12)22-9-14(21)20-11-7-5-10(6-8-11)15(17,18)19/h1-8H,9H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWEWXBYEWJHBQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)NC2=CC=C(C=C2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chlorophenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4'-{[(5-nitro-2-furyl)methylene]amino}-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B5776579.png)

![2-[4-(3-phenoxybenzyl)-1-piperazinyl]ethanol](/img/structure/B5776597.png)


![2-[[7,7-dimethyl-2-(methylthio)-6,9-dihydro-7H-pyrano[3',4':4,5]thieno[3,2-d]pyrimidin-4-yl](methyl)amino]ethanol](/img/structure/B5776628.png)
![4-({4-[(4-nitrophenyl)thio]phenyl}amino)-4-oxobutanoic acid](/img/structure/B5776632.png)

![4-methoxy-N'-[(4-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5776640.png)

![1-[(4-chloro-3-methylphenoxy)acetyl]-4-methylpiperidine](/img/structure/B5776646.png)


